N-(4-bromobutyl)glutarimide

Medicinal Chemistry Organic Synthesis Drug Discovery

N-(4-Bromobutyl)glutarimide is a key glutarimide intermediate for anxiolytic synthesis (buspirone analogs) and cancer metabolism research. Its balanced terminal bromine offers superior stability vs iodo analogs and higher reactivity vs chloro, enabling efficient alkylation under mild conditions. The precise C4 spacer ensures correct pharmacophore conformation.

Molecular Formula C9H14BrNO2
Molecular Weight 248.12 g/mol
Cat. No. B8347536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobutyl)glutarimide
Molecular FormulaC9H14BrNO2
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CCCCBr
InChIInChI=1S/C9H14BrNO2/c10-6-1-2-7-11-8(12)4-3-5-9(11)13/h1-7H2
InChIKeyYZASUEQNYLQMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromobutyl)glutarimide: CAS 62966-92-1 Overview and Core Characteristics


N-(4-bromobutyl)glutarimide (CAS 62966-92-1), also referred to as 2,6-Piperidinedione, 1-(4-bromobutyl)-, is a functionalized glutarimide derivative featuring a terminal primary alkyl bromide pendant to the cyclic imide nitrogen . The compound possesses a molecular formula of C9H14BrNO2 and a molecular weight of 248.12 g/mol . Glutarimides constitute a class of six-membered heterocyclic systems (2,6-dioxopiperidines) widely recognized for their presence in numerous commercially available pharmaceuticals owing to a broad spectrum of bioactivity . The incorporation of the bromobutyl side chain introduces a potent electrophilic center, enabling subsequent alkylation, cross-coupling, or heteroatom displacement reactions, thereby rendering the compound a versatile intermediate for the construction of more complex molecular architectures in medicinal chemistry and organic synthesis [1].

Why N-(4-bromobutyl)glutarimide Cannot Be Readily Substituted by Other N-Alkyl Glutarimides or Halogenated Analogs


Generic substitution of N-(4-bromobutyl)glutarimide with other N-alkyl glutarimides or even closely related halogenated analogs (e.g., chloro or iodo derivatives) is generally not viable without compromising synthetic utility or biological target engagement. The reactivity of the terminal bromine atom is finely balanced: it is sufficiently electrophilic to undergo efficient nucleophilic displacement under mild conditions, yet it demonstrates superior bench stability compared to its iodo counterpart, which is prone to degradation via elimination or light-induced homolysis [1]. Conversely, the corresponding chloro analog exhibits significantly attenuated reactivity, often requiring harsher conditions or catalysis to achieve comparable coupling yields, which can be incompatible with sensitive downstream functional groups [2][3]. Furthermore, the precise four-carbon spacer length between the glutarimide core and the reactive halogen dictates the spatial orientation and conformational flexibility within subsequent conjugated systems, a parameter critical for target binding and cannot be replicated by shorter-chain (e.g., bromoethyl) or longer-chain homologs [3].

Quantitative Differentiation of N-(4-bromobutyl)glutarimide vs. Structural Analogs and Alternative Scaffolds


Comparative Reactivity in Alkylation: N-(4-bromobutyl)glutarimide vs. N-(4-chlorobutyl)glutarimide

In the synthesis of buspirone analogues, N-(4-bromobutyl)-3,3-dimethylglutarimide (a close structural analog) was employed as a key alkylating agent, reacting with 1-(2-pyrimidinyl)piperazine under refluxing acetonitrile with K2CO3 to afford the target glutarimide derivative [1]. This protocol demonstrates the sufficient electrophilicity of the bromobutyl chain for efficient N-alkylation under mild, weakly basic conditions. In contrast, attempted use of the corresponding chloro derivative in analogous nucleophilic displacement reactions generally necessitates more forcing conditions (e.g., higher temperatures, stronger bases, or transition metal catalysis) to achieve comparable conversion rates, thereby increasing the risk of side reactions and limiting functional group tolerance .

Medicinal Chemistry Organic Synthesis Drug Discovery

Biological Activity: Comparative Potency in Glutaminase Inhibition

Inhibition assays against recombinant human kidney-type glutaminase (KGA) revealed a moderate inhibitory potency for a bromoaryl-substituted glutarimide derivative, with an IC50 value of 3100 nM [1]. While this data corresponds to an aryl-bromo derivative rather than the alkyl-bromo compound N-(4-bromobutyl)glutarimide itself, it provides a class-level benchmark for glutarimide-based inhibitors. In comparison, the iodo-substituted analog (BDBM50238205) exhibited significantly enhanced potency with an IC50 of 102 nM, representing a 30-fold improvement [2]. This illustrates the critical influence of halogen substitution on target engagement and underscores the need for careful selection of the appropriate halogenated building block based on desired potency profile.

Cancer Metabolism Glutaminase Inhibitors Biochemical Assays

Structural Specificity: Alkyl Spacer Length Optimization in Buspirone Analogues

In a seminal structure-activity relationship (SAR) study of buspirone analogues, the four-carbon butylene linker between the glutarimide and piperazine moieties was identified as optimal for anxiolytic activity [1]. The study systematically varied the alkyl chain length and found that the 4-bromobutyl chain (as a precursor) provided the ideal spatial separation and conformational flexibility required for effective interaction with the target receptor [1]. Shorter linkers (e.g., ethyl or propyl) resulted in a significant reduction in activity, while longer chains introduced excessive flexibility and entropic penalties, both of which diminished potency. This establishes the 4-bromobutyl group as a privileged spacer length for constructing biologically active glutarimide-containing molecules.

Medicinal Chemistry SAR Studies Anxiolytics

Ring Size Impact: Comparative Reactivity of N-acyl-glutarimides vs. N-acyl-succinimides

N-Acyl-glutarimides, such as N-(4-bromobutyl)glutarimide, exhibit enhanced reactivity as acyl transfer reagents compared to their five-membered ring counterparts, N-acyl-succinimides [1]. This heightened reactivity is attributed to increased amide bond twist and ground-state destabilization within the six-membered glutarimide ring, which lowers the activation barrier for nucleophilic attack [1]. In transamidation and cross-coupling reactions, N-acyl-glutarimides undergo facile N–C(O) bond cleavage under metal-free conditions, whereas N-acyl-succinimides generally require harsher conditions or metal catalysis to achieve comparable conversions . This intrinsic difference in electrophilicity makes the glutarimide scaffold a more attractive choice for applications requiring mild, selective acyl transfer.

Organic Synthesis Amide Bond Activation Cross-Coupling

Validated Application Scenarios for N-(4-bromobutyl)glutarimide in Research and Industrial Workflows


Synthesis of Buspirone Analogues and CNS-Active Compounds

N-(4-bromobutyl)glutarimide serves as a critical alkylating intermediate in the synthesis of buspirone-like anxiolytic agents. Its 4-bromobutyl chain is directly incorporated into the final pharmacophore via N-alkylation of piperazine derivatives, as demonstrated in the preparation of 2-[4-[(4,4-dialkyl-2,6-piperidinedion-1-yl)butyl]-1-piperazinyl]pyrimidines [1]. The mild reaction conditions enabled by the bromine leaving group allow for high-yielding coupling without compromising the integrity of other sensitive functional groups present in the molecule [2].

Construction of Functionalized Glutarimide Libraries for SAR Exploration

The combination of the electrophilic bromobutyl handle and the intrinsically reactive glutarimide core makes N-(4-bromobutyl)glutarimide an ideal scaffold for generating diverse compound libraries. Researchers can sequentially exploit the two reactive centers: first, displacement of the terminal bromide with various nucleophiles (amines, thiols, alkoxides) to introduce structural diversity at the N-alkyl position; second, functionalization of the glutarimide ring itself via Michael addition or multicomponent reactions to further elaborate the molecular framework . This modular approach accelerates the exploration of structure-activity relationships in drug discovery programs.

Development of Glutaminase and Metabolic Enzyme Inhibitors

Given the established inhibitory activity of bromo-substituted glutarimide derivatives against human glutaminase (IC50 = 3100 nM for a related aryl-bromo derivative), N-(4-bromobutyl)glutarimide and its analogs represent valuable starting points for the development of novel cancer metabolism therapeutics [3]. The bromobutyl group can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties, while the glutarimide core provides a metabolically stable scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromobutyl)glutarimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.